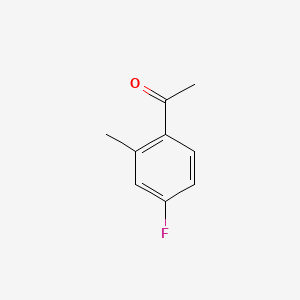

4'-Fluoro-2'-methylacetophenone

Description

BenchChem offers high-quality 4'-Fluoro-2'-methylacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Fluoro-2'-methylacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTZPACJEUDZAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393019 | |

| Record name | 4'-Fluoro-2'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-29-7 | |

| Record name | 4'-Fluoro-2'-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-fluoro-2-methylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4'-Fluoro-2'-methylacetophenone (CAS Number: 446-29-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-2'-methylacetophenone is a substituted aromatic ketone that serves as a crucial intermediate in the synthesis of a variety of chemical entities, particularly in the realm of pharmaceutical and agrochemical research. Its unique structural features, including a fluorine atom and a methyl group on the phenyl ring, offer multiple sites for chemical modification, making it a versatile building block for the creation of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a special focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, data summaries, and visualizations of relevant signaling pathways are presented to support researchers in their scientific endeavors.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 446-29-7 | [3] |

| Molecular Formula | C₉H₉FO | [3] |

| Molecular Weight | 152.17 g/mol | [3] |

| Physical Form | Liquid | |

| Boiling Point | ~215 °C (estimated) | [1] |

| Density | ~1.12 g/cm³ (estimated) | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Purity | Typically ≥98% | |

| Storage | Sealed in a dry place at room temperature |

Spectroscopic Data (Reference Spectra)

Dedicated spectroscopic data for 4'-Fluoro-2'-methylacetophenone is not widely published. However, the following data for the structurally similar 4'-Fluoroacetophenone (CAS 403-42-9) can be used as a reference for spectral interpretation and analytical method development.

2.1. 1H NMR Spectrum (Reference)

-

1H NMR (CDCl₃): δ 7.98 (m, 2H, Ar-H), 7.12 (m, 2H, Ar-H), 2.58 (s, 3H, -COCH₃). The spectrum of 4'-Fluoro-2'-methylacetophenone would be expected to show additional splitting in the aromatic region and a singlet for the methyl group on the aromatic ring.

2.2. 13C NMR Spectrum (Reference)

-

13C NMR (CDCl₃): δ 196.5 (C=O), 165.8 (d, J=254.5 Hz, C-F), 133.5 (d, J=3.0 Hz, C-H), 131.0 (d, J=9.2 Hz, C-H), 115.7 (d, J=21.9 Hz, C-H), 26.6 (-CH₃). The 13C NMR of 4'-Fluoro-2'-methylacetophenone would show an additional peak for the aromatic methyl carbon and shifts in the aromatic carbon signals due to the different substitution pattern.

2.3. Mass Spectrum (Reference)

-

MS (EI): m/z 138 (M+), 123, 95. The mass spectrum of 4'-Fluoro-2'-methylacetophenone would show a molecular ion peak at m/z 152.

Synthesis of 4'-Fluoro-2'-methylacetophenone

The most common method for the synthesis of 4'-Fluoro-2'-methylacetophenone is through the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

3.1. Reaction Scheme

Caption: Friedel-Crafts acylation of 3-fluorotoluene.

3.2. Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3-Fluorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Magnetic stirrer with a stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Acetylating Agent: Slowly add acetyl chloride (1.1 eq) to the stirred suspension.

-

Addition of Substrate: Add 3-fluorotoluene (1.0 eq) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Work-up: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4'-Fluoro-2'-methylacetophenone.

Applications in Drug Development

4'-Fluoro-2'-methylacetophenone is a valuable intermediate in the synthesis of biologically active molecules, most notably chalcone derivatives. Chalcones, which consist of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[4][5]

4.1. Synthesis of Chalcone Derivatives

Chalcones can be synthesized from 4'-Fluoro-2'-methylacetophenone via a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde in the presence of a base.

Caption: Claisen-Schmidt condensation for chalcone synthesis.

4.2. Biological Activity of Chalcone Derivatives

Chalcone derivatives synthesized from fluorinated acetophenones have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6][7][8][9][10][11][12][13][14][15][16][17]

4.2.1. Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. Chalcones can inhibit this pathway by preventing the degradation of the inhibitory protein IκB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[12][13]

Caption: Chalcone inhibition of the NF-κB signaling pathway.

4.2.2. Modulation of the MAPK Signaling Pathway

The MAPK pathways (including ERK, JNK, and p38) are involved in cellular processes like proliferation, differentiation, and apoptosis. Chalcones can modulate these pathways, contributing to their anti-cancer and anti-inflammatory effects.[6][7][14]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-(4-fluoro-2-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-fluoro-2-methylphenyl)ethanone, a key building block in the development of various pharmaceutical compounds. The primary and most industrially viable method for its preparation is the Friedel-Crafts acylation of 3-fluorotoluene. This document details the underlying chemical principles, experimental protocols, and relevant data for this synthetic route.

Introduction

1-(4-fluoro-2-methylphenyl)ethanone, also known as 4'-fluoro-2'-methylacetophenone, is an important intermediate in organic synthesis. Its structure, featuring a fluorinated and methylated phenyl ring attached to a ketone, makes it a valuable precursor for a variety of more complex molecules with potential applications in medicinal chemistry. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug compound.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most common and effective method for synthesizing 1-(4-fluoro-2-methylphenyl)ethanone is the Friedel-Crafts acylation of 3-fluorotoluene with an acetylating agent, such as acetyl chloride or acetic anhydride.[1][2][3][4] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[1][4][5]

The reaction proceeds via the formation of a highly electrophilic acylium ion from the reaction between the acetylating agent and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of 3-fluorotoluene. The directing effects of the methyl and fluoro substituents on the aromatic ring guide the position of acylation.

Reaction Workflow Diagram

Caption: Workflow for the Friedel-Crafts acylation synthesis of 1-(4-fluoro-2-methylphenyl)ethanone.

Quantitative Data

The following table summarizes the key reagents and their properties relevant to the synthesis of 1-(4-fluoro-2-methylphenyl)ethanone.

| Reagent/Product | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Fluorotoluene | 1-Fluoro-3-methylbenzene | 352-70-5 | C₇H₇F | 110.13 |

| Acetyl Chloride | Ethanoyl chloride | 75-36-5 | C₂H₃ClO | 78.50 |

| Aluminum Chloride | Aluminum trichloride | 7446-70-0 | AlCl₃ | 133.34 |

| 1-(4-fluoro-2-methylphenyl)ethanone | 1-(4-Fluoro-2-methylphenyl)ethanone | 446-29-7 | C₉H₉FO | 152.17 |

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of 1-(4-fluoro-2-methylphenyl)ethanone via Friedel-Crafts acylation.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet/outlet.

-

Ice bath.

-

Anhydrous 1,2-dichloroethane (or another suitable inert solvent).

-

3-Fluorotoluene.

-

Anhydrous aluminum chloride (AlCl₃).

-

Acetyl chloride.

-

Apparatus for aqueous workup and extraction (separatory funnel, beakers, etc.).

-

Rotary evaporator.

-

Standard laboratory glassware.

Procedure:

-

Reaction Setup: In a 2000 mL four-necked reaction flask, add 110 g (1 mol) of 3-fluorotoluene and 550 g of 1,2-dichloroethane.[5]

-

Cooling and Catalyst Addition: Under a nitrogen atmosphere, cool the mixture to approximately 0°C using an ice bath.[5] Carefully add 146.3 g (1.1 mol) of anhydrous aluminum trichloride to the stirred solution.[5]

-

Addition of Acetylating Agent: Slowly add 200.2 g (1.1 mol) of trichloroacetyl chloride (as a proxy example from a similar synthesis, acetyl chloride would be used for the target molecule) dropwise to the reaction mixture, maintaining the temperature between 0 and 10°C.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) until the starting material (3-fluorotoluene) is consumed to a residual amount of 0.5% or less.[5]

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

-

Washing: Combine the organic layers and wash sequentially with deionized water, a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1-(4-fluoro-2-methylphenyl)ethanone can be further purified by techniques such as vacuum distillation or column chromatography on silica gel.

Signaling Pathway and Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.

Mechanism Diagram

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

Technical Guide: 4'-Fluoro-2'-methylacetophenone - A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Fluoro-2'-methylacetophenone is a substituted aromatic ketone that serves as a critical building block in the synthesis of complex organic molecules. Its unique structure, featuring a fluorine atom and a methyl group on the phenyl ring, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs). The presence and position of the fluorine atom can significantly influence the metabolic stability, bioavailability, and binding affinity of the final drug product. This technical guide provides a comprehensive overview of its molecular structure, weight, synthesis, and characterization, with a focus on its role in drug development.

Molecular Structure and Properties

4'-Fluoro-2'-methylacetophenone, with the CAS number 446-29-7, is a liquid at room temperature. Its molecular structure consists of an acetophenone core substituted with a fluorine atom at the 4'-position and a methyl group at the 2'-position.

Table 1: Physicochemical Properties of 4'-Fluoro-2'-methylacetophenone

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉FO | [1] |

| Molecular Weight | 152.17 g/mol | [1] |

| CAS Number | 446-29-7 | [1] |

| IUPAC Name | 1-(4-fluoro-2-methylphenyl)ethanone | |

| Synonyms | 1-Acetyl-4-fluoro-2-methylbenzene | [2] |

| Physical Form | Liquid | |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | Sealed in a dry environment at room temperature | |

| InChI Key | GCTZPACJEUDZAX-UHFFFAOYSA-N |

Synthesis of 4'-Fluoro-2'-methylacetophenone

A common and effective method for the synthesis of 4'-Fluoro-2'-methylacetophenone is the Friedel-Crafts acylation of 3-fluorotoluene. This electrophilic aromatic substitution reaction utilizes an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst, typically aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation of similar aromatic compounds.

Materials:

-

3-Fluorotoluene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0°C using an ice-water bath.

-

Addition of Acetyl Chloride: Slowly add acetyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C.

-

Addition of 3-Fluorotoluene: Add 3-fluorotoluene dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature remains at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Work-up:

-

Cool the reaction mixture back to 0°C and slowly pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 4'-Fluoro-2'-methylacetophenone can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of 4'-Fluoro-2'-methylacetophenone

The structure and purity of the synthesized 4'-Fluoro-2'-methylacetophenone can be confirmed using various analytical techniques.

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The spectrum is expected to show a singlet for the acetyl protons (CH₃CO-), a singlet for the aromatic methyl protons (Ar-CH₃), and multiplets in the aromatic region for the three aromatic protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in CDCl₃ will show distinct signals for the carbonyl carbon, the two methyl carbons, and the aromatic carbons. The carbon atoms attached to the fluorine will exhibit C-F coupling.

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum using an ATR-FTIR spectrometer. Key characteristic peaks are expected for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), C-F stretch (around 1200-1300 cm⁻¹), and aromatic C-H and C=C stretches.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The mass spectrum should show the molecular ion peak (M⁺) at m/z 152, corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of a methyl group (M-15) and an acetyl group (M-43).

-

Application in Drug Development: Synthesis of FLT3 Inhibitors

4'-Fluoro-2'-methylacetophenone is a key intermediate in the synthesis of various pharmaceutical agents, including potent enzyme inhibitors for cancer therapy. One notable application is in the synthesis of Quizartinib, a highly selective FMS-like tyrosine kinase 3 (FLT3) inhibitor used in the treatment of Acute Myeloid Leukemia (AML).

FLT3 Signaling Pathway and Inhibition by Quizartinib Derivatives

The FLT3 receptor tyrosine kinase plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations, such as internal tandem duplications (FLT3-ITD), can lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to the development of AML.

The signaling cascade initiated by activated FLT3 involves the phosphorylation of downstream effector proteins, leading to the activation of several key pathways, including:

-

RAS/MEK/ERK pathway: Promotes cell proliferation.

-

PI3K/Akt/mTOR pathway: Supports cell survival and growth.

-

STAT5 pathway: Involved in cell survival and proliferation.

Quizartinib and its analogs, synthesized using intermediates like 4'-Fluoro-2'-methylacetophenone, act as ATP-competitive inhibitors of the FLT3 kinase. By binding to the ATP-binding pocket of the FLT3 receptor, they prevent the phosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that drive leukemic cell proliferation and survival.

Conclusion

4'-Fluoro-2'-methylacetophenone is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The unique structural features of this molecule make it an ideal starting material for the development of targeted therapies, such as FLT3 inhibitors for the treatment of AML. A thorough understanding of its chemistry and applications is essential for researchers and scientists working at the forefront of drug discovery and development.

References

Spectroscopic Profile of 4'-Fluoro-2'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 4'-Fluoro-2'-methylacetophenone (CAS: 446-29-7). Due to the limited availability of direct experimental spectra in public databases, this guide presents a combination of predicted data and characteristic spectral features derived from closely related structural analogs, including 4'-fluoroacetophenone, 2'-methylacetophenone, and 4'-methylacetophenone. The methodologies described herein provide a robust framework for the experimental acquisition and analysis of spectroscopic data for this compound, which serves as a key intermediate in the synthesis of various pharmaceutical agents.[1]

Chemical Structure and Properties

-

IUPAC Name: 1-(4-fluoro-2-methylphenyl)ethanone

-

Synonyms: 4'-Fluoro-2'-methylacetophenone

-

CAS Number: 446-29-7

-

Molecular Formula: C₉H₉FO

-

Molecular Weight: 152.17 g/mol

-

Physical Form: Liquid

-

Purity: Typically available at 97-98%

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4'-Fluoro-2'-methylacetophenone. These values are derived from the analysis of structurally similar compounds and are intended to serve as a reference for experimental data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.7 - 7.8 | d | 1H | Aromatic H (H-6') |

| ~ 6.9 - 7.0 | m | 2H | Aromatic H (H-3', H-5') |

| ~ 2.55 | s | 3H | -COCH₃ |

| ~ 2.45 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 198 | C=O |

| ~ 163 (d, ¹JCF ≈ 250 Hz) | C-F (C-4') |

| ~ 142 | C-CH₃ (C-2') |

| ~ 135 | Aromatic C (C-1') |

| ~ 131 (d, ³JCF ≈ 9 Hz) | Aromatic CH (C-6') |

| ~ 116 (d, ²JCF ≈ 21 Hz) | Aromatic CH (C-5') |

| ~ 113 (d, ²JCF ≈ 21 Hz) | Aromatic CH (C-3') |

| ~ 29 | -COCH₃ |

| ~ 21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectral Data (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 3100 | Medium | C-H stretch (aromatic) |

| ~ 2920 - 2980 | Medium | C-H stretch (aliphatic) |

| ~ 1685 | Strong | C=O stretch (aryl ketone) |

| ~ 1610, 1580 | Strong | C=C stretch (aromatic ring) |

| ~ 1220 | Strong | C-F stretch (aryl fluoride) |

| ~ 820 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 152 | High | [M]⁺ (Molecular Ion) |

| 137 | High | [M - CH₃]⁺ |

| 109 | Medium | [M - COCH₃]⁺ or [C₇H₆F]⁺ |

| 91 | Medium | Tropylium-like ion fragment |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 4'-Fluoro-2'-methylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 4'-Fluoro-2'-methylacetophenone in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a spectrometer with a field strength of 400 MHz or higher.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Employ a standard pulse sequence with a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same spectrometer and sample.

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small drop of the liquid 4'-Fluoro-2'-methylacetophenone directly onto the ATR crystal.

-

If using a pressure anvil, apply gentle pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition (FTIR):

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) into the GC, which separates the compound from any impurities before it enters the mass spectrometer.

-

-

Data Acquisition (Electron Ionization - EI):

-

Use a standard EI energy of 70 eV to induce fragmentation.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. Common fragmentations for acetophenones include the loss of the methyl group ([M-15]) and the acetyl group ([M-43]).

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected fragmentation of 4'-Fluoro-2'-methylacetophenone.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Expected mass spectral fragmentation pathway.

References

An In-depth Technical Guide to the 1H NMR Spectrum of 4'-Fluoro-2'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4'-Fluoro-2'-methylacetophenone. The information presented herein is essential for the structural elucidation and purity assessment of this compound, which serves as a valuable intermediate in pharmaceutical and chemical synthesis. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the spin-spin coupling interactions.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 4'-Fluoro-2'-methylacetophenone. These predictions are based on computational algorithms that provide a reliable estimation of the chemical shifts, multiplicities, and coupling constants.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | 7.65 | Doublet of doublets (dd) | 8.5, 5.4 | 1H |

| H-5' | 6.95 | Triplet of doublets (td) | 8.5, 2.5 | 1H |

| H-3' | 6.90 | Doublet of doublets (dd) | 9.8, 2.5 | 1H |

| -COCH₃ | 2.55 | Singlet (s) | - | 3H |

| Ar-CH₃ | 2.50 | Singlet (s) | - | 3H |

Spin-Spin Coupling Pathway

The following diagram illustrates the key spin-spin coupling interactions within the aromatic region of 4'-Fluoro-2'-methylacetophenone.

13C NMR Analysis of 4'-Fluoro-2'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) spectrum of 4'-Fluoro-2'-methylacetophenone. This document outlines the expected chemical shifts and coupling constants, details a standard experimental protocol for acquiring such a spectrum, and presents the data in a clear, tabular format for easy reference.

Introduction

4'-Fluoro-2'-methylacetophenone is an aromatic ketone of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated acetophenone scaffold in pharmaceutical compounds. Understanding the structural features of this molecule is crucial, and 13C NMR spectroscopy is a powerful analytical technique for elucidating its carbon framework. The presence of a fluorine atom introduces carbon-fluorine (C-F) couplings, which provide valuable structural information but can also complicate spectral interpretation.[1][2] This guide aims to clarify the expected 13C NMR spectrum of this compound based on established principles and data from related analogs.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts (δ) in parts per million (ppm) and the expected carbon-fluorine coupling constants (JCF) in Hertz (Hz) for 4'-Fluoro-2'-methylacetophenone. These predictions are based on the analysis of substituent effects in similar aromatic systems, including substituted acetophenones and fluorinated aromatic compounds.[3][4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (JCF, Hz) | Multiplicity |

| C=O | ~202 | ~4 | d |

| C-1' | ~135 | ~3 | d |

| C-2' | ~142 | ~9 | d |

| C-3' | ~115 | ~21 | d |

| C-4' | ~164 | ~250 | d |

| C-5' | ~129 | ~9 | d |

| C-6' | ~131 | ~3 | d |

| CH3 (acetyl) | ~30 | 0 | s |

| CH3 (aromatic) | ~21 | ~4 | d |

Disclaimer: The data presented is predicted based on analogous compounds and established substituent effects. Actual experimental values may vary.

Experimental Protocols

A standard protocol for acquiring a proton-decoupled 13C NMR spectrum of 4'-Fluoro-2'-methylacetophenone is as follows:

-

Sample Preparation: Dissolve approximately 20-50 mg of 4'-Fluoro-2'-methylacetophenone in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6). The choice of solvent can slightly influence chemical shifts. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the 13C frequency.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Width: 30° to 45° flip angle to allow for faster repetition rates.

-

Spectral Width: Approximately 250 ppm (e.g., -10 to 240 ppm) to ensure all signals are captured.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to allow for adequate T1 relaxation.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

-

Data Processing:

-

Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase the spectrum manually.

-

Calibrate the spectrum by setting the TMS signal to 0.0 ppm or the residual solvent peak to its known chemical shift.

-

Integrate the signals (note: in standard 13C NMR, integrals are not always quantitative).

-

Identify and label the peaks.

-

Visualization of 13C NMR Assignments

The following diagram illustrates the structure of 4'-Fluoro-2'-methylacetophenone with the predicted 13C NMR chemical shifts and C-F coupling patterns for each carbon atom.

Caption: Predicted 13C NMR assignments for 4'-Fluoro-2'-methylacetophenone.

Discussion of Spectral Features

The predicted 13C NMR spectrum of 4'-Fluoro-2'-methylacetophenone is expected to exhibit several key features:

-

Carbonyl Carbon (C=O): This carbon will appear at the most downfield chemical shift, around 202 ppm, due to the deshielding effect of the double-bonded oxygen. It is expected to show a small doublet coupling to the fluorine atom four bonds away.

-

Fluorine-Bearing Carbon (C-4'): The carbon directly attached to the fluorine atom will experience a strong one-bond C-F coupling (¹JCF) of approximately 250 Hz, resulting in a large doublet.[5] Its chemical shift will be significantly downfield due to the electronegativity of fluorine.

-

Ortho and Meta Carbons: The carbons ortho (C-3' and C-5') and meta (C-2' and C-6') to the fluorine atom will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These couplings are typically in the range of 3-25 Hz.[4]

-

Methyl Carbons: The acetyl methyl carbon is expected to be a singlet around 30 ppm. The aromatic methyl carbon at the C-2' position will likely show a small three-bond coupling to the fluorine atom.

-

Quaternary Carbons: The carbons C-1' and C-2' are quaternary and will likely have lower signal intensities compared to the protonated carbons due to longer relaxation times.

The interpretation of the aromatic region can be complex due to overlapping signals and C-F couplings. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be invaluable for unambiguous assignment of the protonated carbons and confirmation of the quaternary carbon assignments. For complex spectra involving fluorine, specialized techniques like 1H-19F HOESY (Heteronuclear Overhauser Effect Spectroscopy) can also be employed to determine through-space proximities.

References

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

Mass Spectrometry of 4'-Fluoro-2'-methylacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of 4'-Fluoro-2'-methylacetophenone, a key intermediate in various synthetic applications, including pharmaceutical and agrochemical development. Understanding its fragmentation pattern is crucial for its unambiguous identification and characterization in complex matrices. While a publicly available, complete experimental mass spectrum for this specific compound is limited, this guide presents a detailed analysis based on the well-established fragmentation patterns of related acetophenone derivatives.

Predicted Mass Spectral Data

The mass spectrum of 4'-Fluoro-2'-methylacetophenone is predicted to be characterized by a molecular ion peak and several key fragment ions resulting from characteristic cleavages. The expected quantitative data is summarized in the table below. The molecular formula for 4'-Fluoro-2'-methylacetophenone is C₉H₉FO, with a molecular weight of 152.17 g/mol .[1]

| m/z | Proposed Ion | Formula | Relative Abundance | Fragmentation Notes |

| 152 | [M]⁺ | [C₉H₉FO]⁺ | Moderate | Molecular Ion |

| 137 | [M - CH₃]⁺ | [C₈H₆FO]⁺ | High | Loss of a methyl group from the acetyl moiety. This is often the base peak in acetophenones.[2][3] |

| 109 | [M - COCH₃]⁺ | [C₇H₆F]⁺ | Moderate to High | Loss of the acetyl group, forming a fluorotolyl cation.[4] |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Low to Moderate | Tropylium ion, a common fragment in aromatic compounds.[3] |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | Moderate | Acetyl cation.[3] |

Fragmentation Pathway

The primary fragmentation of 4'-Fluoro-2'-methylacetophenone under electron ionization (EI) is expected to follow pathways characteristic of aromatic ketones. The initial ionization event forms the molecular ion [M]⁺. The most favorable fragmentation is typically the alpha-cleavage leading to the loss of the methyl group from the acetyl moiety, resulting in a stable acylium ion. A subsequent loss of carbon monoxide can occur. Another significant fragmentation pathway involves the cleavage of the bond between the carbonyl group and the aromatic ring.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard and effective method for analyzing 4'-Fluoro-2'-methylacetophenone is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated at 250°C. A split ratio of 50:1 is common for initial screening.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes. (This program should be optimized based on the specific instrument and sample purity.)

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[3]

-

Ion Source Temperature: Typically 230°C.

-

Quadrupole Temperature: Typically 150°C.

-

Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

-

Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent filament damage from the solvent peak.

4. Data Analysis:

-

The resulting total ion chromatogram (TIC) will show the retention time of the compound.

-

The mass spectrum corresponding to the chromatographic peak should be extracted and analyzed.

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern and compare it to the predicted data and fragmentation pathways of similar compounds to confirm the structure.

This comprehensive guide provides the necessary theoretical and practical information for the mass spectrometric analysis of 4'-Fluoro-2'-methylacetophenone, enabling researchers and professionals in drug development and other scientific fields to confidently identify and characterize this important chemical compound.

References

Technical Guide: Physical Characteristics of 4'-Fluoro-2'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and extrapolated physical characteristics of 4'-Fluoro-2'-methylacetophenone (CAS No. 446-29-7). Due to the limited availability of specific experimental data for this compound, this guide also includes data from its isomers for comparative purposes and outlines comprehensive experimental protocols for the determination of its physical properties.

Core Physical Properties

4'-Fluoro-2'-methylacetophenone is an organic compound with the molecular formula C₉H₉FO and a molecular weight of 152.17 g/mol .[1] At room temperature, it exists in a liquid state.[2] It is typically available with a purity of 97% or 98% and should be stored in a dry, sealed container at room temperature.[2]

Table 1: Summary of Physical Characteristics

| Property | 4'-Fluoro-2'-methylacetophenone | 4'-Fluoro-3'-methylacetophenone (Isomer) | 2'-Fluoro-4'-methylacetophenone (Isomer) |

| CAS Number | 446-29-7 | 369-32-4 | 29427-48-3 |

| Molecular Formula | C₉H₉FO | C₉H₉FO | C₉H₉FO |

| Molecular Weight | 152.17 g/mol [1] | 152.17 g/mol [3] | 152.17 g/mol [4] |

| Physical Form | Liquid[2] | White to almost white clear liquid[3] | Colourless Liquid[4] |

| Boiling Point | Data not available | 215 °C[3][5][6][7] | Data not available |

| Density | Data not available | 1.12 g/cm³[3] | Data not available |

| Refractive Index | Data not available | n20D 1.51[3] | Data not available |

| Solubility | Insoluble in water; Soluble in organic solvents (presumed) | Insoluble in water; Soluble in organic solvents[3][5][7] | Data not available |

Note: The quantitative data for boiling point, density, and refractive index are for the isomer 4'-Fluoro-3'-methylacetophenone and should be considered as estimations for 4'-Fluoro-2'-methylacetophenone. The appearance is inferred from the isomer 2'-Fluoro-4'-methylacetophenone.

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the key physical characteristics of liquid organic compounds like 4'-Fluoro-2'-methylacetophenone.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for its determination is the capillary method.

Methodology:

-

Sample Preparation: A small amount (a few milliliters) of 4'-Fluoro-2'-methylacetophenone is placed into a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a heating block).

-

Heating: The heating bath is heated gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Boiling Point Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass per unit volume of a substance. For a liquid, it can be accurately measured using a pycnometer or by simply measuring the mass of a known volume.

Methodology (using a graduated cylinder and balance):

-

Mass of Empty Container: An empty, dry graduated cylinder is weighed on an analytical balance, and its mass is recorded.

-

Volume Measurement: A specific volume of 4'-Fluoro-2'-methylacetophenone (e.g., 5 or 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container with Liquid: The graduated cylinder containing the liquid is reweighed, and the new mass is recorded.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is measured using a refractometer.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of 4'-Fluoro-2'-methylacetophenone are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is activated. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index value is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent (e.g., nD²⁰, where D refers to the sodium D-line and 20 is the temperature in Celsius).

Solubility Determination

Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution. A qualitative assessment can be made by observing the dissolution of the solute in various solvents.

Methodology:

-

Sample Preparation: A small, measured amount of 4'-Fluoro-2'-methylacetophenone (e.g., 0.1 mL) is added to a test tube.

-

Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL of water, ethanol, acetone, or dichloromethane) is added to the test tube.

-

Observation: The mixture is agitated (e.g., by vortexing or shaking) for a set period. The solution is then observed to determine if the solute has completely dissolved (miscible), partially dissolved, or remained as a separate layer (immiscible).

-

Categorization: The solubility is categorized as soluble, partially soluble, or insoluble based on the observation. This process is repeated for a range of common laboratory solvents to establish a solubility profile.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 4'-Fluoro-2'-methylacetophenone.

Caption: Workflow for determining the physical properties of 4'-Fluoro-2'-methylacetophenone.

References

- 1. scbt.com [scbt.com]

- 2. 4'-Fluoro-2'-methylacetophenone | 446-29-7 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2'-Fluoro-4'-methylacetophenone | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 4-FLUORO-3-METHYLACETOPHENONE | 369-32-4 [chemicalbook.com]

- 7. 369-32-4 CAS MSDS (4-FLUORO-3-METHYLACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Reactivity of the Ketone Group in 4'-Fluoro-2'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Fluoro-2'-methylacetophenone is a key chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its utility stems from the unique electronic and steric properties conferred by the fluorine and methyl substituents on the aromatic ring, which modulate the reactivity of the ketone carbonyl group. This technical guide provides a comprehensive overview of the factors governing the reactivity of this ketone and details common transformations, including reduction, reductive amination, and aldol-type condensation reactions.

Introduction to 4'-Fluoro-2'-methylacetophenone

4'-Fluoro-2'-methylacetophenone, with the CAS number 446-29-7, is a substituted aromatic ketone.[1][2] Its molecular structure features a carbonyl group conjugated with a benzene ring, which is substituted with a fluorine atom at the para-position and a methyl group at the ortho-position relative to the acetyl group. This substitution pattern is crucial in determining the chemical behavior of the molecule, particularly the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The presence of the fluorine atom, a strongly electronegative group, and the methyl group, an electron-donating and sterically hindering group, creates a unique chemical environment that influences its reaction pathways.[3][4]

Electronic and Steric Effects on Ketone Reactivity

The reactivity of the ketone group in 4'-Fluoro-2'-methylacetophenone is a balance of several electronic and steric factors.

-

Electronic Effects: The carbonyl group is inherently polar, with the carbon atom being electrophilic. The fluorine atom at the 4'-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The inductive effect dominates, withdrawing electron density from the aromatic ring and, to a lesser extent, from the carbonyl group, slightly increasing its electrophilicity compared to an unsubstituted acetophenone. Conversely, the 2'-methyl group has an electron-donating inductive effect (+I), which slightly reduces the electrophilicity of the carbonyl carbon.[3] The carbonyl group itself is an electron-withdrawing group through resonance, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[5]

-

Steric Effects: The most significant factor governing the reactivity of the ketone in 4'-Fluoro-2'-methylacetophenone is the steric hindrance caused by the ortho-methyl group. This bulky group physically obstructs the approach of nucleophiles to the carbonyl carbon.[3] Studies on similar substituted acetophenones have shown that an ortho-methyl substituent can dramatically decrease the rate of nucleophilic addition. For example, the relative rate of addition of Et3ZnLi to o-methylacetophenone is significantly slower than to acetophenone itself.[6] This steric hindrance is a critical consideration in planning synthetic routes involving this intermediate.

A logical diagram illustrating the interplay of these effects is presented below.

Caption: Factors influencing the ketone reactivity of 4'-Fluoro-2'-methylacetophenone.

Key Reactions of the Ketone Group

The ketone functionality in 4'-Fluoro-2'-methylacetophenone can undergo a variety of important chemical transformations.

Reduction to Alcohols

The ketone group can be readily reduced to a secondary alcohol, 1-(4-fluoro-2-methylphenyl)ethanol. This transformation is fundamental in the synthesis of chiral intermediates.

A general workflow for a typical reduction reaction is outlined below.

Caption: General experimental workflow for the reduction of a ketone.

Quantitative Data for Reduction Reactions

| Reactant | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-bromo-4-fluoro acetophenone | Microbial (Candida, etc.) | - | - | - | - | >90 | [7] |

| 4-fluoroacetophenone | BH3 (in situ from NaBH4/I2) | CBS-type catalyst | - | - | - | - | [8] |

Experimental Protocol: Asymmetric Reduction of 4-fluoroacetophenone

This protocol is adapted from a study on the asymmetric reduction of prochiral aryl methyl ketones and provides a relevant methodology.[8]

-

Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the CBS-type catalyst is prepared or dissolved in a suitable anhydrous solvent (e.g., THF).

-

Borane Generation: In a separate apparatus, borane (BH3) is generated in situ from the oxidation of sodium borohydride (NaBH4) with iodine (I2).

-

Reaction Setup: The solution of 4-fluoroacetophenone in the chosen solvent is added to the catalyst solution and cooled to the desired temperature.

-

Addition of Reducing Agent: The freshly generated BH3 is then slowly introduced into the reaction mixture.

-

Monitoring and Workup: The reaction progress is monitored by TLC or GC. Upon completion, the reaction is carefully quenched, typically with methanol, followed by an aqueous workup.

-

Purification: The crude product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO4), and purified by column chromatography to yield the chiral alcohol.

Reductive Amination

Reductive amination is a powerful method to convert ketones into amines. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.

Quantitative Data for Reductive Amination

| Ketone | Amine Source | Reducing Agent | Catalyst | Solvent | Temp. (°C) | Pressure (bar) | Yield (%) | Reference |

| 4'-fluoroacetophenone | Benzylamine | H2 | 1%Pd@MIL-101(Cr) | - | 50 | 10 | High (not specified) | [9] |

| α-fluoroacetophenones | NH3, MeNH2, Allylamine | NADPH | Reductive aminases | - | - | - | >90 | [10] |

Experimental Protocol: Reductive Amination of 4'-fluoroacetophenone

This protocol is based on the reductive amination of 4'-fluoroacetophenone with benzylamine using a palladium catalyst.[9]

-

Catalyst Activation: The Pd@MIL-101(Cr) catalyst is activated under vacuum at an elevated temperature.

-

Reaction Mixture: In a pressure vessel, 4'-fluoroacetophenone, benzylamine, and the activated catalyst are combined in a suitable solvent.

-

Hydrogenation: The vessel is purged and then pressurized with hydrogen gas to the desired pressure (e.g., 10 bar).

-

Reaction Conditions: The mixture is heated to the reaction temperature (e.g., 50 °C) and stirred until the reaction is complete, as monitored by GC or LC-MS.

-

Workup and Purification: After cooling and depressurization, the catalyst is removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by an appropriate method, such as column chromatography, to yield the secondary amine.

A diagram illustrating the reductive amination pathway is shown below.

Caption: Pathway for the reductive amination of a ketone.

Aldol-Type Condensation Reactions

The α-protons of the methyl group in 4'-Fluoro-2'-methylacetophenone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule, such as an aldehyde, in an aldol-type condensation. A common example is the Claisen-Schmidt condensation to form chalcones.

Quantitative Data for Aldol-Type Condensations

| Ketone | Aldehyde | Base | Solvent | Yield (%) | Reference |

| 4-fluoro-3-methyl acetophenone | Various aromatic aldehydes | aq. KOH | Ethanol | Not specified | [11] |

Experimental Protocol: Synthesis of Chalcones from 4-fluoro-3-methyl acetophenone

This protocol is adapted from the synthesis of chalcones from a related acetophenone derivative.[11]

-

Reactant Mixture: A mixture of 4-fluoro-3-methyl acetophenone (1 equivalent) and an aromatic aldehyde (1 equivalent) is dissolved in ethanol.

-

Base Addition: An aqueous solution of potassium hydroxide (e.g., 40%) is added dropwise to the stirred solution at room temperature.

-

Reaction: The mixture is stirred overnight at room temperature.

-

Precipitation and Isolation: The reaction mixture is poured into crushed ice and acidified with dilute hydrochloric acid to precipitate the chalcone product.

-

Purification: The precipitate is filtered, washed with water, and can be further purified by recrystallization.

Conclusion

The ketone group of 4'-Fluoro-2'-methylacetophenone exhibits a nuanced reactivity profile governed by the interplay of electronic and steric effects from its aromatic substituents. While the fluorine atom slightly enhances the electrophilicity of the carbonyl carbon, the ortho-methyl group presents a significant steric barrier to nucleophilic attack, which is often the rate-determining factor. Nevertheless, this ketone is a versatile substrate for a range of important transformations, including reduction to alcohols, reductive amination to form substituted amines, and aldol-type condensations to generate carbon-carbon bonds. A thorough understanding of these reactivity patterns is essential for the effective utilization of this valuable intermediate in the fields of medicinal chemistry and materials science.

References

- 1. 4'-Fluoro-2'-methylacetophenone | 446-29-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. brainkart.com [brainkart.com]

- 4. m.youtube.com [m.youtube.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. iajps.com [iajps.com]

The Unseen Influence: An In-depth Technical Guide to the Electronic Effects of Fluorine in Acetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly alter the physicochemical and biological properties of a parent molecule. In the context of acetophenone derivatives, the introduction of fluorine can significantly modulate reactivity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive analysis of the electronic effects of fluorine substitution on the acetophenone core, offering a valuable resource for researchers engaged in the design and synthesis of novel fluorinated compounds.

Data Presentation: Quantitative Analysis of Electronic Effects

The electronic influence of fluorine on the acetophenone ring can be quantified through various physicochemical parameters. The following tables summarize key data, providing a comparative overview of how the position of fluorine substitution impacts these properties.

Table 1: Hammett and Taft Substituent Constants

The Hammett (σ) and Taft (σ*) constants quantify the electron-withdrawing or electron-donating nature of a substituent. An increase in the positive value of σ indicates a stronger electron-withdrawing effect.

| Substituent Position | Hammett Constant (σ) | Taft Constant (σ*) |

| para-Fluoro (p-F) | σₚ = +0.06[1] | - |

| meta-Fluoro (m-F) | σₘ = +0.34[1] | - |

| ortho-Fluoro (o-F) | - | - |

| α-Fluoro | - | - |

| α,α-Difluoro | - | - |

| α,α,α-Trifluoro | - | - |

Note: Specific Hammett constants for ortho-substituted acetophenones are less common due to the confounding influence of steric effects. Taft constants are more applicable for aliphatic systems and are included for α-substituted derivatives where available.

Table 2: Acidity of Fluorinated Acetophenone Derivatives

The pKa value is a measure of the acidity of the α-protons of the acetyl group. A lower pKa indicates a more acidic proton, a direct consequence of the electronic stabilization of the corresponding enolate by the substituent.

| Compound | pKa |

| Acetophenone | 18.4[2] |

| 4-Fluoroacetophenone | 18.5[2] |

Table 3: Spectroscopic Data of Fluorinated Acetophenones

Spectroscopic techniques provide direct insight into the electronic environment of the molecule. The carbonyl stretching frequency in infrared (IR) spectroscopy and the chemical shifts of the acetyl group in nuclear magnetic resonance (NMR) spectroscopy are particularly sensitive to electronic effects.

| Compound | C=O Stretch (cm⁻¹) | ¹H NMR (δ, ppm) -COCH₃ | ¹³C NMR (δ, ppm) -COCH₃ | ¹³C NMR (δ, ppm) C=O | ¹⁹F NMR (δ, ppm) |

| Acetophenone | 1691[3] | 2.61[4] | 26.6[4] | 198.2[4] | - |

| 2-Fluoroacetophenone | 1692[3] | 2.64[5] | 30.7[5] | 200.4[5] | - |

| 3-Fluoroacetophenone | - | 2.59[5] | 26.5[5] | 196.6[5] | - |

| 4-Fluoroacetophenone | - | 2.58[5] | 26.5[5] | 196.4[5] | -106.0 to -113.5[6][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of the electronic effects of fluorine.

Synthesis of Fluorinated Acetophenones

General Procedure for Friedel-Crafts Acylation of Fluorinated Benzenes:

This method is widely applicable for the synthesis of ring-fluorinated acetophenones.[8]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: The mixture is cooled to 0 °C in an ice bath, and the fluorinated benzene derivative (1.0 equivalent) is added.

-

Addition of Acylating Agent: Acetyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The aqueous layer is extracted three times with DCM.

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of the acetophenone derivative upon deprotonation.[9]

-

Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.

-

Preparation of Stock Solution: A stock solution of the fluorinated acetophenone derivative is prepared in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: A small aliquot of the stock solution is added to each buffer solution in a quartz cuvette to a final concentration of approximately 1.0 mmol L⁻¹.[9]

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded at a constant temperature (e.g., 25 °C).

-

Data Analysis: The absorbance at a wavelength where the neutral and ionized forms of the acetophenone have significantly different extinction coefficients is plotted against the pH. The pKa is determined as the pH at the half-equivalence point from the resulting titration curve.

Determination of Hammett Constants by NMR Spectroscopy

This method leverages the sensitivity of ¹³C NMR chemical shifts to substituent electronic effects.[10]

-

Sample Preparation: A series of solutions containing the substituted acetophenones (including the unsubstituted parent compound) at the same concentration in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) are prepared.

-

NMR Data Acquisition: High-resolution ¹³C NMR spectra are acquired for each sample under identical experimental conditions (temperature, number of scans, relaxation delay).

-

Chemical Shift Measurement: The chemical shifts of the carbonyl carbon and the para-carbon (for para-substituted derivatives) are accurately measured.

-

Data Correlation: The change in chemical shift (Δδ) relative to the unsubstituted acetophenone is correlated with the known Hammett substituent constants (σ) for a set of reference compounds. The slope of the resulting linear plot gives the reaction constant (ρ) for the chemical shift change.

-

Determination of Unknown σ Values: Once the correlation is established, the σ value for a new fluorine-containing substituent can be determined from its measured Δδ and the established linear relationship.

Mandatory Visualizations

Logical Relationship of Fluorine's Electronic Effects

Caption: Fluorine's inductive and resonance effects on acetophenone.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for synthesizing fluorinated acetophenones.

Workflow for pKa Determination

Caption: Workflow for determining pKa via UV-Vis spectrophotometry.

Conclusion

The electronic effects of fluorine in acetophenone derivatives are a complex interplay of inductive and resonance contributions that are highly dependent on the position of substitution. These effects manifest in quantifiable changes in acidity and spectroscopic properties. A thorough understanding of these principles, facilitated by robust experimental protocols, is essential for the rational design of fluorinated molecules with tailored properties for applications in drug discovery and materials science. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Page loading... [guidechem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. colorado.edu [colorado.edu]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. benchchem.com [benchchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Introduction: The Strategic Importance of Fluorine in Acetophenone Scaffolds

An In-Depth Technical Guide to the Discovery and History of Fluorinated Acetophenones

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] Among the myriad of molecular scaffolds, acetophenones—aromatic ketones with a simple yet versatile structure—have served as a critical platform for exploring the profound impact of fluorination. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, pKa, and conformational preferences.[1][2][3] These modifications often lead to enhanced biological activity, improved pharmacokinetic profiles, and greater target selectivity, making fluorinated acetophenones highly valuable intermediates and building blocks in drug discovery.[1][4] For instance, derivatives like 2,4-difluoro-(1H-1,2,4-triazolyl)acetophenone are key precursors to widely used triazole antifungal medications such as fluconazole and voriconazole.[5]

This technical guide provides a comprehensive overview of the discovery and history of fluorinated acetophenones. It traces the journey from the foundational work of early pioneers to the development of sophisticated, modern synthetic methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key syntheses, and explore the structure-property relationships that make these compounds indispensable to researchers and drug development professionals.

The Dawn of a New Field: The Pioneering Work of Frédéric Swarts

The story of fluorinated acetophenones is inextricably linked to the birth of organofluorine chemistry itself. For much of the 19th century, the extreme reactivity of elemental fluorine thwarted attempts to create organic compounds containing this halogen. The breakthrough came from the Belgian chemist Frédéric Swarts, who is widely regarded as a pioneer in the field.[6][7] Unable to use direct fluorination safely, Swarts developed an indirect method in the 1890s based on halogen exchange.[6][8]

This method, now famously known as the Swarts reaction , involves the double decomposition of organic polyhalides with inorganic fluorides, most notably antimony trifluoride (SbF₃).[6] Although his early work focused on aliphatic compounds, leading to the first synthesis of trichlorofluoromethane in 1891 and later the Freon refrigerants, his research laid the essential groundwork for all subsequent organofluorine chemistry.[6][9] Swarts was the sole author publishing in this field for a quarter of a century, and his meticulous work demonstrated that stable, well-defined organic fluorine compounds could be prepared and studied.[8] His investigations into fluorinated derivatives of toluene, published in 1898, were among the first to explore aromatic compounds with fluorinated side chains, paving the way for future explorations into fluorinated aromatic ketones.[6][10]

Classical Synthetic Routes to Ring-Fluorinated Acetophenones

Following the foundational work of Swarts, chemists developed several classical methods to introduce fluorine onto the aromatic ring of acetophenones. These early strategies remain relevant and often serve as the basis for industrial-scale production.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and one of the most direct methods for preparing aromatic ketones.[11] This electrophilic aromatic substitution involves reacting a fluorinated benzene derivative with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorinated aromatic ring. The choice of catalyst is critical; common choices include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and anhydrous hydrogen fluoride (HF).[12] For example, the synthesis of 4-fluoroacetophenone can be efficiently achieved by reacting fluorobenzene with acetyl chloride and BF₃ in a high-pressure reactor.[12]

Caption: Mechanism of Friedel-Crafts Acylation for 4-Fluoroacetophenone Synthesis.

While effective, this method's primary challenge lies in controlling regioselectivity, especially when multiple positions on the aromatic ring are available for substitution. The fluorine atom itself is an ortho-, para-director, but the presence of other substituents can lead to mixtures of isomers.

The Schiemann Reaction

For cases where specific isomers are required and cannot be easily obtained through direct acylation, the Schiemann reaction offers a powerful alternative.[13] Developed in the 1920s, this reaction involves the thermal decomposition of an aromatic diazonium fluoroborate salt, which is typically prepared from the corresponding aniline.[10]

The key advantage of the Schiemann reaction is its ability to install a fluorine atom at a specific, predefined position on the aromatic ring, as dictated by the position of the amino group on the starting aniline. This makes it an invaluable tool for the unambiguous synthesis of complex fluoroaromatic compounds.

Caption: General workflow for the Schiemann Reaction.

Nucleophilic Halogen Exchange (Halex Reaction)

Another classical approach is the nucleophilic aromatic substitution (SNAr) reaction, often referred to as the Halex (Halogen Exchange) process. This method involves displacing a leaving group, typically chlorine or a nitro group, from an activated aromatic ring with a fluoride ion source, such as potassium fluoride (KF).[10][14] The reaction reported by Gottlieb in 1936 was the first example of using this method for fluoroarene synthesis.[10] For the synthesis of fluorinated acetophenones, this requires a starting material where the ring is sufficiently electron-deficient (activated by electron-withdrawing groups) to facilitate nucleophilic attack.